Cas no 554451-12-6 (methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate)
![methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/554451-12-6x500.png)
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- (1S,3R)-Methyl 3-[(tert-butoxycarbonyl)-amino]cyclopentanecarboxylate
- (1S,3R)-3-[(tert-butyloxycarbonyl)amino]cyclohexanecarboxylic acid
- (1S,3R)-3-tert-butoxycarbonylamino-cyclopentanecarboxylic acid methyl este
- (1S,3R)-methyl 3-N-BOC-aminocyclopentane-1-carboxylate
- (1S,3R)-N-butoxycarbonyl-3-aminocyclohexanecarboxylic acid
- cis-3-((tert-butoxycarbonyl)amino)cyclohexane-carboxylic acid
- cis-3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
- CYCLOPENTANOL,3-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-,(1S,3R)
- methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
- CS-0058056
- methyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
- methyl cis-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
- (1S,3R)-Methyl3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- AKOS015994468
- (1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate
- PS-1011
- SS-4386
- (1S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate
- AKOS016340314
- SCHEMBL648703
- 554451-12-6
-
- インチ: InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1
- InChIKey: ZZGMDDXYOHHJMT-DTWKUNHWSA-N
- ほほえんだ: CC(C)(OC(N[C@@H]1CC[C@H](C(OC)=O)C1)=O)C
計算された属性
- せいみつぶんしりょう: 243.14700
- どういたいしつりょう: 243.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 64.6Ų
じっけんとくせい
- PSA: 64.63000
- LogP: 2.24370
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4386-20MG |
(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate |
554451-12-6 | >97% | 20mg |
£76.00 | 2023-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-1G |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 1g |
¥ 5,121.00 | 2023-04-13 | |
Key Organics Ltd | SS-4386-1MG |
(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate |
554451-12-6 | >97% | 1mg |
£37.00 | 2023-09-09 | |
A2B Chem LLC | AI80879-50mg |
(1S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate |
554451-12-6 | >90% | 50mg |
$300.00 | 2023-12-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-500mg |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 500mg |
¥3419.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1128696-100mg |
Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 98% | 100mg |
¥1675.00 | 2024-05-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-100mg |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 100mg |
¥1280.0 | 2024-04-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-500.0mg |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 500.0mg |
¥3419.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-1.0g |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 1.0g |
¥5121.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8295-5.0g |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate |
554451-12-6 | 95% | 5.0g |
¥15365.0000 | 2024-08-02 |
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylateに関する追加情報
Professional Introduction to Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS No. 554451-12-6)
Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, a compound with the CAS number 554451-12-6, is a significant molecule in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its chiral cyclopentane core and protective groups, has garnered attention for its potential applications in drug development and synthetic chemistry.
The structural motif of this compound, particularly the presence of a tert-butoxy carbonyl group and an amino substituent, makes it a valuable intermediate in the synthesis of more complex molecules. The stereochemistry at the 1S and 3R positions provides a precise three-dimensional arrangement that is often crucial for biological activity. This feature is particularly relevant in the design of enantiomerically pure drugs, where the spatial configuration of atoms can significantly influence efficacy and selectivity.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has been explored as a building block in such contexts. Its stability under various reaction conditions and its compatibility with multiple synthetic methodologies make it a versatile choice for chemists working on complex molecular architectures.
The tert-butoxy carbonyl group serves as an effective protecting group for carboxylic acids, allowing for selective reactions at other functional sites. This property is particularly useful in multi-step syntheses where orthogonal functionalization is required. Additionally, the amino group can be further modified through various chemical transformations, such as coupling reactions or deprotection steps, providing flexibility in downstream applications.
Recent research has highlighted the utility of this compound in the synthesis of bioactive molecules. For instance, derivatives of this compound have been investigated as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The chiral environment provided by the cyclopentane ring is believed to enhance binding affinity and specificity to biological targets.
The pharmaceutical industry has shown particular interest in developing drugs with improved pharmacokinetic profiles. Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate can be incorporated into drug candidates to enhance solubility or to modulate metabolic clearance. Its structural features allow for optimization through computational modeling and experimental screening, making it a valuable asset in drug discovery pipelines.
In synthetic organic chemistry, this compound serves as a precursor for more complex structures through various transformations. For example, it can be used to construct polycyclic frameworks or to introduce specific stereochemical elements into larger molecules. The ability to precisely control reactivity and selectivity at multiple points in the synthesis makes it an indispensable tool for medicinal chemists.
The use of computational methods has further expanded the applications of Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate. Molecular modeling studies have demonstrated its potential as a scaffold for drug-like molecules by predicting interactions with biological targets. These studies often involve docking simulations and virtual screening, which rely on accurate structural representations provided by this compound.
In conclusion, Methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS No. 554451-12-6) is a multifaceted compound with significant implications in pharmaceutical chemistry and biomedicine. Its unique structural features and reactivity make it a valuable intermediate in drug development and synthetic chemistry. As research continues to uncover new applications for this molecule, its importance in advancing chemical biology and medicinal chemistry is likely to grow.
554451-12-6 (methyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate) 関連製品
- 334932-13-7(3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid)
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 161601-29-2((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
- 215789-45-0(trans-2-4-(tert-Butoxycarbonyl)aminocyclohexylacetic Acid Methyl Ester)
- 2098108-25-7(2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile)
- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)
- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)
- 2138350-52-2(5-bromo-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)
- 2680618-99-7(2-(4-Bromo-2-methoxyphenyl)-2-acetamidoacetic acid)
- 2229603-94-3(3-{6-chloroimidazo1,2-apyridin-2-yl}-1,1-difluoro-2-methylpropan-2-amine)
